Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-
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Overview
Description
Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- is a complex organic compound with the molecular formula C21H24O4 and a molecular weight of 340.4129 . It is also known by several other names, including 2,2-Bis(phenyl-4-glycidoxy)propane and Bisphenol A diglycidyl ether . This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated to yield the final product. Industrial production methods often involve large-scale batch or continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Polymerization: It can polymerize with other monomers to form polymers with enhanced mechanical and thermal properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- involves the interaction of its oxirane rings with various molecular targets. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with proteins, DNA, or other cellular components . This reactivity underlies its use in cross-linking agents and polymerization reactions, where it forms stable, high-strength materials .
Comparison with Similar Compounds
Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- can be compared with other similar compounds, such as:
2,2-Bis(phenyl-4-glycidoxy)propane: Similar in structure and used in epoxy resins.
Bisphenol F diglycidyl ether: Another epoxy resin precursor with slightly different properties.
1,4-Butanediol diglycidyl ether: Used in the production of flexible and elastic polymers.
The uniqueness of Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- lies in its specific molecular structure, which imparts distinct mechanical and thermal properties to the materials it forms .
Properties
CAS No. |
11121-15-6 |
---|---|
Molecular Formula |
C27H36O6 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[1-[4-[2-[4-[2-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C27H36O6/c1-19(28-15-25-17-32-25)13-30-23-9-5-21(6-10-23)27(3,4)22-7-11-24(12-8-22)31-14-20(2)29-16-26-18-33-26/h5-12,19-20,25-26H,13-18H2,1-4H3 |
InChI Key |
BIQUGUWHHLMHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC3CO3)OCC4CO4 |
Origin of Product |
United States |
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